molecular formula C13H16O B1669412 Cyclohexyl phenyl ketone CAS No. 712-50-5

Cyclohexyl phenyl ketone

Cat. No.: B1669412
CAS No.: 712-50-5
M. Wt: 188.26 g/mol
InChI Key: BMFYCFSWWDXEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl phenyl ketone, also known as benzoylcyclohexane, is an organic compound with the molecular formula C₁₃H₁₆O. It is a ketone characterized by a cyclohexyl group attached to a phenyl group through a carbonyl group. This compound is used in various chemical reactions and has applications in different scientific fields .

Scientific Research Applications

Cyclohexyl phenyl ketone has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Cyclohexyl phenyl ketone is a photoinitiator . Photoinitiators are compounds that absorb light and produce reactive species (free radicals), which are capable of initiating or catalyzing chemical reactions .

Mode of Action

Upon exposure to ultraviolet A-rich irradiation, this compound absorbs the light energy and undergoes a series of reactions to generate free radicals . These free radicals can then initiate polymerization reactions, leading to the formation of crosslinked polymers .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the photopolymerization process . This process involves the absorption of light, generation of free radicals, and initiation of polymerization reactions .

Pharmacokinetics

As a photoinitiator, its bioavailability is likely to be influenced by factors such as light exposure and the presence of other reactants .

Result of Action

The primary result of the action of this compound is the formation of crosslinked polymers . In addition, it has been reported to induce photohaemolysis in human erythrocytes upon exposure to ultraviolet A-rich irradiation .

Action Environment

The action of this compound is highly dependent on the environmental conditions. Factors such as light intensity, wavelength, and exposure duration can significantly influence its efficacy as a photoinitiator . Furthermore, the stability of this compound may be affected by factors such as temperature and the presence of other chemical substances .

Future Directions

Cyclohexyl phenyl ketone is a valuable building block in the pharmaceutical, perfume, and agrochemical industries . The focus of future research is directed towards reaching as high as possible activity with low catalyst loadings, using “greener” conditions, and being able to operate under mild conditions and in a highly selective manner for a broad range of substrates .

Biochemical Analysis

Biochemical Properties

Cyclohexyl phenyl ketone has been found to interact with certain biochemical reactions. For instance, it has been used to investigate the crosslinked cyclohexyl phenyl compounds under thermal and aquathermal conditions

Cellular Effects

This compound has been reported to induce photohaemolysis after exposure to ultraviolet A-rich irradiation in human erythrocytes . This suggests that this compound may have significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl phenyl ketone can be synthesized through several methods. One common method involves the hydrogenation of benzoic acid under high temperature and pressure conditions, followed by purification to remove by-products, yielding cyclohexanecarboxylic acid. This acid is then converted to cyclohexanecarbonyl chloride, which undergoes a Friedel-Crafts reaction with benzene in the presence of anhydrous aluminum trichloride .

Another method involves a sequence of reactions starting from 1,3-butadiene and acrylic acid. This process includes a [2+4] Diels-Alder reaction, hydrogenation, chlorination, and a Friedel-Crafts reaction, all carried out without the need for intermediate purification .

Industrial Production Methods: Industrial production of this compound typically follows the aforementioned synthetic routes, with optimizations for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl phenyl ketone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexyl phenyl carboxylic acid.

    Reduction: Reduction of this compound can yield cyclohexyl phenyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as Grignard reagents can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Cyclohexyl phenyl carboxylic acid.

    Reduction: Cyclohexyl phenyl alcohol.

    Substitution: Various substituted cyclohexyl phenyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Acetophenone: Similar to cyclohexyl phenyl ketone but with a methyl group instead of a cyclohexyl group.

    Benzophenone: Contains two phenyl groups attached to the carbonyl carbon.

    Cyclohexanone: A simpler ketone with only a cyclohexyl group attached to the carbonyl carbon.

Uniqueness: this compound is unique due to its combination of a cyclohexyl and a phenyl group, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

cyclohexyl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFYCFSWWDXEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048182
Record name Cyclohexylphenylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712-50-5
Record name Cyclohexyl phenyl ketone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=712-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylphenylketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl phenyl ketone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanone, cyclohexylphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexylphenylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexyl phenyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.840
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXYLPHENYLKETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NU53987V8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of cyclohexanecarbonyl chloride (9.1 ml) in CH2Cl2 (25 ml) was added slowly under nitrogen atmosphere at 0-4° C. to a stirred mixture of AlCl3 (9.1 g), CH2Cl2 (25 ml) and benzene (50 ml). The resulting mixture was stirred for 1 hour at 0-4° C. and 12 hours at the room temperature. The mixture was poured into ice-water (200 ml, contains 1 ml of concentrated HCl) and stirred for 5 minutes. The phases were separated and the aqueous phase was washed with CH2CO2 (2×20 ml). The organic phases were combined and extracted with water (2×20 ml), 2.5% NaOH solution (2×30 ml) and water (2×20 ml). The organic phase was dried over Na2SO4 and evaporated. Yield was 12.0 g.
Quantity
9.1 mL
Type
reactant
Reaction Step One
Name
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 11.5 g/h of benzoic acid, 36 g/h of cyclohexanecarboxylic acid and 13 g/h of water was evaporated in an evaporator and passed, together with 10 l/h of nitrogen, at 450° C., over 100 ml of a catalyst which contained 2% by weight of potassium oxide, the remainder being anatase. The reaction gases were then cooled and were collected in a receiver. From the discharged two-phase mixture, the organic phase was analyzed by gas chromatography. The conversion of benzoic acid was 98%. The selectivity with respect to cyclohexyl phenyl ketone was 60%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyl phenyl ketone
Reactant of Route 2
Reactant of Route 2
Cyclohexyl phenyl ketone
Reactant of Route 3
Reactant of Route 3
Cyclohexyl phenyl ketone
Reactant of Route 4
Reactant of Route 4
Cyclohexyl phenyl ketone
Reactant of Route 5
Reactant of Route 5
Cyclohexyl phenyl ketone
Reactant of Route 6
Reactant of Route 6
Cyclohexyl phenyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.